molecular formula C23H29NO5 B11068801 Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester

Cat. No.: B11068801
M. Wt: 399.5 g/mol
InChI Key: ZMGNDJCZZMQELQ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzene ring, a propanoic acid group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester typically involves multiple steps:

  • Formation of the Benzenepropanoic Acid Core: : The initial step involves the synthesis of benzenepropanoic acid, which can be achieved through the Perkin reaction. This reaction involves the condensation of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

  • Introduction of the Hydroxy Group: : The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

  • Attachment of the 3-Methylbutoxy Group: : This step involves the etherification of the hydroxy group with 3-methylbutanol, typically using an acid catalyst like sulfuric acid.

  • Formation of the Benzoyl Amide: : The benzoyl group is introduced through an acylation reaction with benzoyl chloride in the presence of a base such as pyridine.

  • Esterification: : Finally, the ethyl ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins or enzymes. The benzoyl amide moiety may also play a role in modulating biological activities by interacting with active sites or allosteric sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-hydroxy-, methyl ester
  • Benzenepropanoic acid, 4-hydroxy-, ethyl ester
  • Benzenepropanoic acid, 4-hydroxy-, propyl ester

Uniqueness

Compared to its analogs, Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester exhibits unique properties due to the presence of the 3-methylbutoxy group and the benzoyl amide moiety

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[[4-(3-methylbutoxy)benzoyl]amino]propanoate

InChI

InChI=1S/C23H29NO5/c1-4-28-23(27)21(15-17-5-9-19(25)10-6-17)24-22(26)18-7-11-20(12-8-18)29-14-13-16(2)3/h5-12,16,21,25H,4,13-15H2,1-3H3,(H,24,26)

InChI Key

ZMGNDJCZZMQELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OCCC(C)C

Origin of Product

United States

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